molecular formula C17H20O3 B11156457 3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

Cat. No.: B11156457
M. Wt: 272.34 g/mol
InChI Key: GSBLIRJRBZBGIJ-UHFFFAOYSA-N
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Description

3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a synthetic organic compound belonging to the class of pyranochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and methylation steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyranochromene derivatives .

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

2,2,6,7,10-pentamethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C17H20O3/c1-9-10(2)16(18)19-15-11(3)14-12(8-13(9)15)6-7-17(4,5)20-14/h8H,6-7H2,1-5H3

InChI Key

GSBLIRJRBZBGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2C)(C)C)C

Origin of Product

United States

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